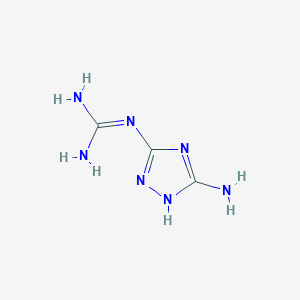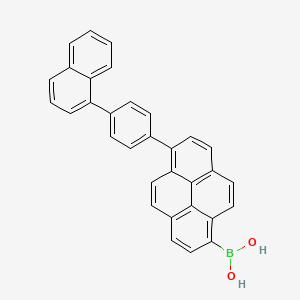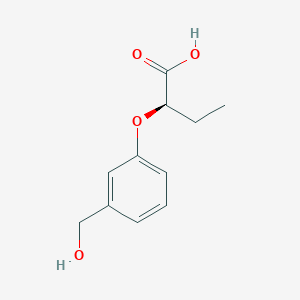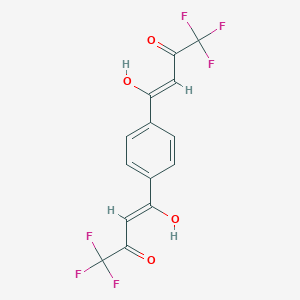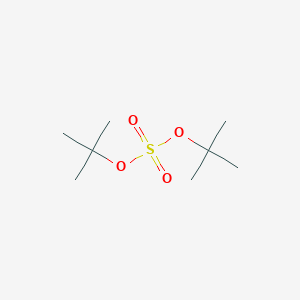
Di-tert-butylsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylsulfate, also known as sulfuric acid, bis(1,1-dimethylethyl) ester, is an organic compound with the chemical formula C8H18O4S. It is a colorless to yellow liquid with a pungent odor. This compound is primarily used as a sulfonating agent in organic synthesis and has applications in various chemical reactions and industrial processes .
Méthodes De Préparation
Di-tert-butylsulfate can be synthesized through the reaction of sulfuric acid with tert-butanol. The reaction typically involves the following steps:
Reaction with Sulfuric Acid: Tert-butanol is reacted with concentrated sulfuric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through distillation or other separation techniques to obtain pure this compound
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Di-tert-butylsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl sulfate and other oxidation products.
Reduction: Reduction reactions can yield tert-butyl alcohol and other reduced forms.
Substitution: this compound can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Di-tert-butylsulfate has several scientific research applications, including:
Chemistry: It is used as a sulfonating agent in organic synthesis to introduce sulfate groups into organic molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a biochemical reagent.
Medicine: It is explored for its potential therapeutic applications and as a reagent in pharmaceutical synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of di-tert-butylsulfate involves its ability to act as a sulfonating agent. It introduces sulfate groups into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being sulfonated .
Comparaison Avec Des Composés Similaires
Di-tert-butylsulfate can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Di-tert-butyl disulfide: Used as a vulcanizing agent and in the synthesis of disulfide-containing compounds.
Di-tert-butylphenol: Used in the synthesis of antioxidants and other organic compounds .
This compound is unique in its ability to act as a sulfonating agent, making it valuable in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H18O4S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
ditert-butyl sulfate |
InChI |
InChI=1S/C8H18O4S/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 |
Clé InChI |
IFHCTWQYHNMBHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OS(=O)(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


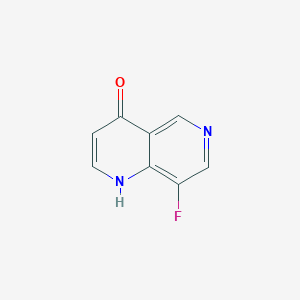
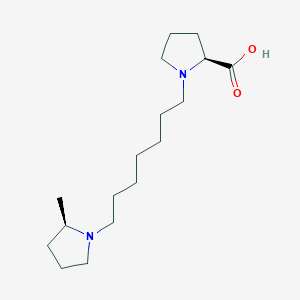
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)



![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
